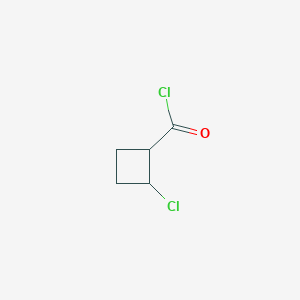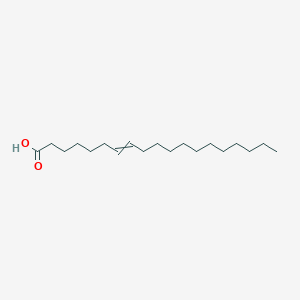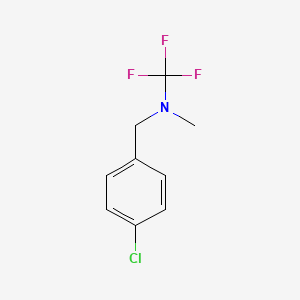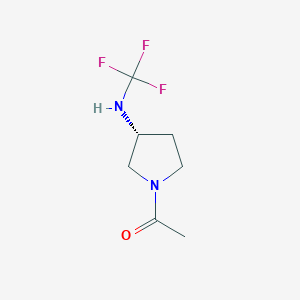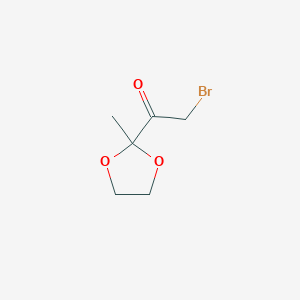
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H9BrO3. It is a brominated derivative of a dioxolane ring, which is a five-membered cyclic ether. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one can be synthesized through the bromination of 2-methyl-1,3-dioxolane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a building block for the development of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The dioxolane ring provides stability and influences the reactivity of the compound. Molecular targets and pathways involved include interactions with enzymes and proteins in biological systems .
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but lacks the methyl group on the dioxolane ring.
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: Contains a pyridine ring, making it more aromatic and potentially more reactive.
1,3-Dioxolan-2-one: A cyclic carbonate with different reactivity due to the presence of a carbonyl group.
Uniqueness
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is unique due to its combination of a bromine atom and a dioxolane ring with a methyl substituent. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications .
特性
CAS番号 |
69924-67-0 |
|---|---|
分子式 |
C6H9BrO3 |
分子量 |
209.04 g/mol |
IUPAC名 |
2-bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO3/c1-6(5(8)4-7)9-2-3-10-6/h2-4H2,1H3 |
InChIキー |
NZCUVXZFFROIGZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
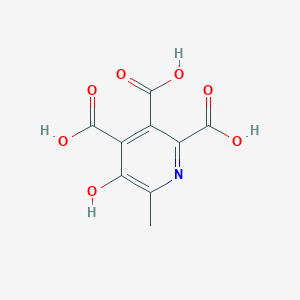
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
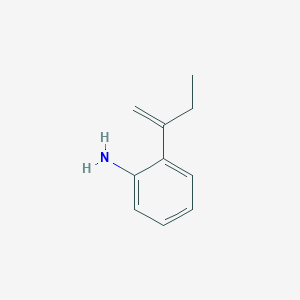
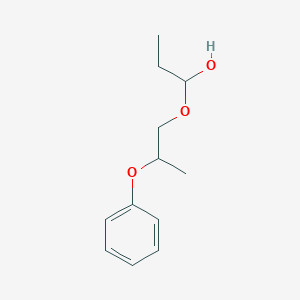
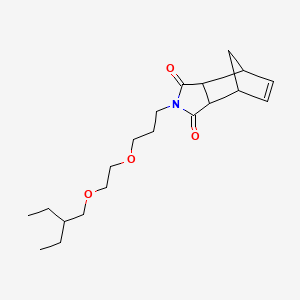
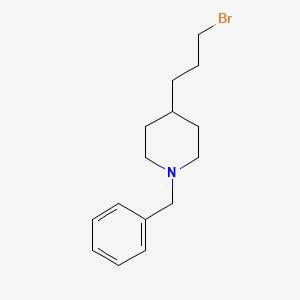
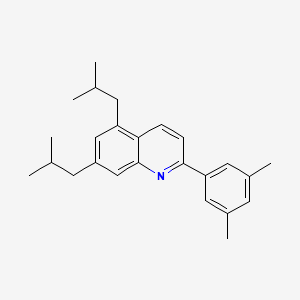
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
